molecular formula C6H6N4O B2897045 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 78666-77-0

6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B2897045
CAS No.: 78666-77-0
M. Wt: 150.141
InChI Key: JAHVYNKPYOEURI-UHFFFAOYSA-N
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Description

6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound with a molecular formula of C6H6N4O. It is part of the pyrazolopyrimidine family, which is known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of acetic acid, leading to the formation of the pyrazolopyrimidine ring . The reaction conditions often require heating and can be carried out under reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines.

Scientific Research Applications

6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways . By inhibiting BTK, the compound can disrupt the survival and proliferation of malignant B cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

Uniqueness

6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific inhibition of BTK, which is not commonly observed in other pyrazolopyrimidine derivatives. This specificity makes it a promising candidate for targeted cancer therapies, particularly for B-cell malignancies.

Properties

IUPAC Name

6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-3-8-5-1-2-9-10(5)6(4)11/h1-3,9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHVYNKPYOEURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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